2-(4-Aminophenyl)-6-propylpyrimidin-4(3h)-one
Description
2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative featuring a pyrimidine core substituted with a 4-aminophenyl group at the 2-position and a propyl chain at the 6-position (Figure 1). Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 230.26 g/mol . Its synthesis typically involves refluxing intermediates at 80°C under controlled conditions to optimize yield and purity .
Pyrimidine derivatives are widely studied for their biological activities, including roles in nucleotide biosynthesis, enzyme inhibition, and receptor binding. The presence of the 4-aminophenyl group enhances hydrogen-bonding capabilities, while the propyl chain contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-aminophenyl)-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-2-3-11-8-12(17)16-13(15-11)9-4-6-10(14)7-5-9/h4-8H,2-3,14H2,1H3,(H,15,16,17) |
InChI Key |
CVFFMDSNHLNAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with propylamine in the presence of a suitable catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and DNA.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to bacterial cell membranes, causing membrane disruption and cell lysis. It may also interact with DNA, inhibiting replication and transcription processes.
Pathways Involved: The compound’s antimicrobial activity is mediated through membrane perturbation and intracellular interactions, leading to the inhibition of essential cellular functions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Structural and Functional Insights:
Substituent Effects on Solubility and Binding :
- The piperazine/piperidine substituents (e.g., in ) improve water solubility and enable interactions with G-protein-coupled receptors (e.g., 5-HT₇).
- Fluorine () and methyl groups () enhance metabolic stability and selectivity by altering electronic properties and steric hindrance.
Biological Activity Modulation: The 4-aminophenyl group in the target compound facilitates hydrogen bonding with enzyme active sites, making it a candidate for kinase inhibition . Benzodioxole in Piribedil () confers dopamine receptor agonism, distinct from the serotonin-targeting analogs.
Synthetic Routes :
- Nucleophilic substitution under basic conditions (e.g., NaH/DMF) is common for introducing piperazine groups ().
- Enzymatic catalysis (e.g., laccase) offers eco-friendly alternatives for thioether-linked derivatives ().
Biological Activity
2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an amino group at the para position of the phenyl ring and a propyl group at the 6-position of the pyrimidine ring, which may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens needs further investigation.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting potential anticancer activity. For instance, thiazolyl-pyrimidine derivatives have shown efficacy against breast and colon cancer cells . The mechanism often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
- Inhibition of Viral Infections : Some pyrimidine derivatives have been explored for their antiviral properties. For example, related compounds have been identified as inhibitors of human adenovirus (HAdV) . The potential of this compound in targeting viral replication warrants further study.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often linked to their structural features. The presence of an amino group and variations in substituents at different positions on the pyrimidine ring can significantly affect their potency and selectivity.
| Substituent Position | Effect on Activity |
|---|---|
| 2 | Modulation of lipophilicity and membrane permeability |
| 4 | Influence on enzyme binding affinity |
| 6 | Potentially enhances cytotoxicity |
Case Studies
- Antimicrobial Screening : A study focused on synthesizing various pyrimidine derivatives, including this compound, revealed moderate activity against Mycobacterium tuberculosis but limited effects on Gram-negative bacteria . This highlights the need for optimizing the structure to enhance antimicrobial efficacy.
- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of related pyrimidines on cancer cell lines demonstrated promising results, with some compounds exhibiting IC50 values in the low micromolar range . Further research is necessary to evaluate the specific efficacy of this compound against various cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-aminophenyl)-6-propylpyrimidin-4(3H)-one, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via reduction of a nitro precursor. For example, a nitro group at the 4-position of the phenyl ring is reduced to an amine using iron powder in acetic acid at 60–80°C, followed by purification via flash chromatography (dichloromethane/methanol gradients). Yield optimization requires precise stoichiometric ratios (e.g., 10:1 iron-to-substrate ratio) and controlled reaction times (~15–20 min) to minimize side reactions .
Q. How should researchers purify this compound to achieve high analytical purity?
- Methodological Answer : Flash chromatography on silica gel with dichloromethane/methanol or dichloromethane/isopropanol gradients is effective. For challenging separations, recrystallization in isopropanol or ethanol can enhance purity. Monitor fractions using TLC (silica plates, UV visualization) and confirm purity via HPLC (>95% by area) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d to confirm the 4-aminophenyl moiety (δ ~6.6 ppm for aromatic protons) and propyl chain (δ ~0.9–2.4 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H] via ESI-HRMS with <2 ppm error).
- IR : Identify carbonyl (C=O stretch ~1650–1700 cm) and amine (N-H stretch ~3300–3500 cm) groups .
Advanced Research Questions
Q. How can researchers resolve crystallographic challenges (e.g., twinning, low resolution) during X-ray structure determination?
- Methodological Answer : Use the SHELX suite (SHELXD for phasing, SHELXL for refinement) to handle twinning or weak diffraction data. For low-resolution datasets (<1.5 Å), apply restraints on bond lengths/angles and anisotropic displacement parameters. Validate refinement with R-factor convergence (<0.08) and Fourier difference maps .
Q. What strategies are recommended for evaluating the biological activity of this compound in cancer models?
- Methodological Answer :
- In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values to reference drugs (e.g., doxorubicin).
- Mechanistic studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
- Molecular docking : Simulate interactions with kinases (e.g., CDK2) using AutoDock Vina, focusing on hydrogen bonding with the aminophenyl group and hydrophobic interactions with the propyl chain .
Q. How should contradictory data on substituent effects (e.g., propyl vs. isopropyl chains) be analyzed?
- Methodological Answer : Conduct comparative SAR studies using analogues with varying alkyl chains. Assess biological activity (e.g., IC), solubility (logP via shake-flask method), and crystallinity (PXRD). Statistically validate differences using ANOVA (p < 0.05). For computational insights, calculate electrostatic potential maps (DFT at B3LYP/6-31G* level) to predict substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
